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Cat. No.: B2821790
. J

Executive Summary

5-tert-butylpyrazin-2-ol (CAS: 1159820-93-5) is a functionalized pyrazine derivative
characterized by the presence of a bulky tert-butyl group at the C5 position.[1][2] Unlike the
parent pyrazin-2-ol, this compound exhibits enhanced lipophilicity and unique steric properties,
making it a valuable scaffold in Fragment-Based Drug Discovery (FBDD). It serves as a critical
intermediate for synthesizing kinase inhibitors and viral polymerase inhibitors where metabolic
stability at the C5 position is required. This guide explores its tautomeric identity, synthesis
protocols, and downstream utility in medicinal chemistry.

Chemical Identity & Tautomerism

The compound exists in a prototropic tautomeric equilibrium between the hydroxy (enol) and
oxo (keto) forms. While often cataloged as "pyrazin-2-ol," the pyrazin-2(1H)-one tautomer is
thermodynamically favored in the solid state and in polar solvents.
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Property Detail

IUPAC Name iael_r't)-k::]t;/;pyrazin-2-o| (or 5-tert-butylpyrazin-
CAS Number 1159820-93-5

Molecular Formula CsH12N20

Molecular Weight 152.19 g/mol

SMILES OC1=NC=C(C(C)(C)C)N=C1

InChl Key RQRWZFIMPKHYIC-UHFFFAOYSA-N

The Tautomeric Equilibrium

Understanding the dominant tautomer is critical for docking studies and solubility profiling. The
tert-butyl group exerts a steric influence but does not alter the fundamental preference for the
amide-like (oxo) tautomer in solution.

Tautomeric Equilibrium

Enol Form N Keto Form
(5-tert-butylpyrazin-2-ol) p-—Major Tautomer__, (5-tert-butylpyrazin-2(1H)-one) Figure 1: Prototropic tautomerism. The keto form (right) is the reactive species in N-alkylation.
Favored in gas phase/non-polar Favored in solid state/polar solv.

Click to download full resolution via product page

Physicochemical Profiling

The tert-butyl moiety significantly alters the physicochemical landscape compared to the
unsubstituted pyrazinone, increasing solubility in organic solvents like dichloromethane (DCM)
and lowering water solubility.
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Property Value | Description Source/Note

Enhanced lipophilicity vs.

LogP (Predicted) ~1.48 ]
Pyrazin-2-ol (LogP ~ -0.5)
pKa (Acidic) ~8.5-9.0 Deprotonation of N1-H / O-H
pKa (Basic) ~0.5-1.0 Protonation of N4
B Soluble in DMSO, MeOH, tert-butyl group disrupts H-
Solubility ) .
DCM; Low in Water bonding network
_ _ >150°C (Typical for Exact value rarely reported,;
Melting Point ) ]
pyrazinones) solid at RT

White to off-white crystalline
Appearance .
solid

Synthesis Protocols

Two primary routes exist for accessing 5-tert-butylpyrazin-2-ol. The De Novo route constructs
the ring, while the Hydrolytic route transforms a precursor.

Method A: Condensation (De Novo Synthesis)

This method is preferred for generating the core from acyclic precursors.

» Reagents: Glycinamide hydrochloride, 3,3-dimethyl-2-oxobutanal (tert-butyl glyoxal), Sodium
Hydroxide (NaOH).

e Mechanism: Schiff base formation followed by cyclization.

Protocol:

o Preparation: Dissolve glycinamide HCI (1.0 eq) in Methanol at -10°C.
o Condensation: Add 3,3-dimethyl-2-oxobutanal (1.1 eq) dropwise.

e Cyclization: Add aqueous NaOH (2.5 eq) slowly to maintain pH > 10.
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e Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 12 hours.

o Workup: Acidify with HCI to pH ~5 to precipitate the product. Filter and recrystallize from
Ethanol/Water.

Method B: Hydrolysis of 2-Chloro-5-tert-butylpyrazine

Used when the chlorinated precursor is commercially available.
+ Reagents: 2-Chloro-5-tert-butylpyrazine, conc. HCI or NaOH/DMSO.

o Protocol: Reflux the chloro-pyrazine in 6N HCI for 4—6 hours. The product precipitates upon

neutralization.

Glycinamide HCI tert-Butyl Glyoxal

MeOH, -10°C

Acyclic Imine

Intermediate 2-Chloro-5-tert-butylpyrazine

/
/

/
. / 6N HCI, Reflux
NaOH, Cyclization // (Hydrolysis)

4

5-tert-butylpyrazin-2-ol

(Target)

Figure 2: Synthetic pathways. Method A (Solid) is de novo; Method B (Dashed) is hydrolytic.

Click to download full resolution via product page
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Applications in Drug Discovery

The 5-tert-butylpyrazin-2-ol scaffold is utilized primarily as a building block to introduce the
pyrazine ring into larger bioactive molecules.

Functionalization via Triflation/Chlorination

As described in patent literature (e.g., Patexia Ref 1), the hydroxyl group is often converted to a
leaving group (Triflate or Chloride) to enable cross-coupling.

¢ Reaction: Product + Triflic Anhydride (
) +
Pyrazin-2-yl triflate.

 Utility: The triflate undergoes Suzuki-Miyaura coupling to attach aryl groups, creating kinase
inhibitors.

Metabolic Blocking

The tert-butyl group at C5 acts as a metabolic blocker. In many pyrazine drugs, the C5 position
is susceptible to oxidative metabolism by Cytochrome P450. The bulky tert-butyl group
sterically hinders this oxidation, prolonging the half-life (

) of the drug candidate.

Bioisostere for Pyridinones

It serves as a lipophilic bioisostere for 2-pyridinones (e.g., in p38 MAP kinase inhibitors),
offering different hydrogen bonding vectors and improved membrane permeability due to the
tert-butyl shield.

Safety & Handling

o Hazards: Classified as Irritant (Skin/Eye).

» Storage: Store at 2—8°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.
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e PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of
dust.

 Stability: Stable under normal conditions but avoid strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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